molecular formula C8H7NOS B3244240 Thieno[3,2-b]pyridin-5-ylmethanol CAS No. 161004-98-4

Thieno[3,2-b]pyridin-5-ylmethanol

Cat. No. B3244240
CAS RN: 161004-98-4
M. Wt: 165.21 g/mol
InChI Key: NVMGNRVWJFZPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-b]pyridin-5-ylmethanol is a chemical compound with potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it interesting for researchers.

Scientific Research Applications

Thieno[3,2-b]pyridin-5-ylmethanol has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It can also be used as a starting material for the synthesis of other compounds. This compound can be used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of Thieno[3,2-b]pyridin-5-ylmethanol is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. This compound may also affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and reduce the growth of tumor cells. This compound may also have other effects on the body, but more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Thieno[3,2-b]pyridin-5-ylmethanol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It also has potential applications in the development of new drugs. However, there are some limitations to its use in lab experiments. This compound has not been extensively studied, and more research is needed to fully understand its properties. It may also have some side effects that need to be investigated.

Future Directions

There are several future directions for Thieno[3,2-b]pyridin-5-ylmethanol. It can be used as a starting material for the synthesis of other compounds with potential applications in scientific research. This compound can also be further studied to fully understand its mechanism of action and biochemical and physiological effects. It may also be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully explore the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has anti-inflammatory and anti-tumor properties and can be used as a starting material for the synthesis of other compounds. This compound has advantages and limitations for lab experiments, and more research is needed to fully understand its properties. There are several future directions for this compound, and it has the potential to be a valuable tool in scientific research.

properties

IUPAC Name

thieno[3,2-b]pyridin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGNRVWJFZPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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